2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.319 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a benzamide moiety, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Industrial production methods may vary, but they often involve similar condensation reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide moiety into amines or other reduced forms.
Scientific Research Applications
2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide can be compared with other benzamide derivatives, such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the hydroxyl group and the benzamide moiety in this compound distinguishes it from other similar compounds.
Properties
CAS No. |
2819-62-7 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-hydroxy-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(11-13-7-3-2-4-8-13)17-16(19)14-9-5-6-10-15(14)18/h2-10,12,18H,11H2,1H3,(H,17,19) |
InChI Key |
LYZLAAGMRAWVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.